3-Amino-5-{[2-amino-4-({2-amino-3,4-dihydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl}oxy)-3-hydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl]oxy}-6-[(2-hydroxyethoxy)methyl]oxane-2,4-diol amine
Description
This compound is a highly functionalized polycyclic amine derivative characterized by multiple amino, hydroxyl, and ether-linked hydroxyethoxy methyl groups. Its structure comprises a central oxane (pyran) ring substituted with amino and hydroxyl groups, flanked by cyclohexyl moieties decorated with similar functionalities.
Properties
Molecular Formula |
C26H54N4O14 |
|---|---|
Molecular Weight |
646.7 g/mol |
IUPAC Name |
3-amino-5-[2-amino-4-[2-amino-3,4-dihydroxy-5-(2-hydroxyethoxymethyl)cyclohexyl]oxy-3-hydroxy-5-(2-hydroxyethoxymethyl)cyclohexyl]oxy-6-(2-hydroxyethoxymethyl)oxane-2,4-diol;azane |
InChI |
InChI=1S/C26H51N3O14.H3N/c27-17-14(7-12(9-38-4-1-30)20(33)21(17)34)41-24-13(10-39-5-2-31)8-15(18(28)22(24)35)42-25-16(11-40-6-3-32)43-26(37)19(29)23(25)36;/h12-26,30-37H,1-11,27-29H2;1H3 |
InChI Key |
BMSOSHUYFHAULE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(C1OC2C(CC(C(C2O)N)OC3C(OC(C(C3O)N)O)COCCO)COCCO)N)O)O)COCCO.N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chitosan, 6-(2-hydroxyethyl) ether typically involves the etherification of chitosan using alkali/urea aqueous solution as the solvent and reaction medium . The process begins with the dissolution of chitosan in an alkali/urea aqueous solution, followed by the addition of ethylene oxide or other hydroxyethylating agents. The reaction is carried out under controlled temperature and pH conditions to ensure the efficient formation of the ether derivative .
Industrial Production Methods
Industrial production of Chitosan, 6-(2-hydroxyethyl) ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and consistent product quality. The final product is purified through filtration, washing, and drying steps to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Chitosan, 6-(2-hydroxyethyl) ether undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; mild to moderate temperatures.
Reduction: Sodium borohydride; room temperature.
Substitution: Various electrophiles; controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with enhanced or modified properties .
Scientific Research Applications
Chitosan, 6-(2-hydroxyethyl) ether has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst support and in the synthesis of various organic compounds.
Biology: Employed in the development of biosensors and as a scaffold for tissue engineering.
Medicine: Utilized in drug delivery systems, wound healing materials, and antimicrobial agents.
Industry: Applied in wastewater treatment, food packaging, and as a thickening agent in cosmetics.
Mechanism of Action
The mechanism of action of Chitosan, 6-(2-hydroxyethyl) ether involves its interaction with biological membranes and macromolecules. The hydroxyethyl groups enhance the solubility and bioavailability of the compound, allowing it to effectively interact with cellular components. The compound can disrupt microbial membranes, leading to antimicrobial effects, and promote cell proliferation and tissue regeneration in wound healing applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Motif Classification
Using Murcko scaffold analysis (), the compound shares a polycyclic backbone with aminoglycosides and related derivatives. Key structural analogs include:
The hydroxyethoxy methyl groups in the target compound distinguish it from classical aminoglycosides, which typically feature glycosidic linkages instead of ethers .
Chemical Similarity Metrics
Tanimoto coefficient analysis () reveals moderate similarity (~0.5–0.7) to aminoglycosides like streptomycin and neomycin, driven by shared amino-hydroxyl motifs. However, the hydroxyethoxy methyl groups reduce similarity scores compared to simpler analogs (e.g., 3-[4-amino-3-({2-[(3,5-dichlorophenyl)amino]...propanoic acid; ).
| Metric | Target vs. Streptomycin | Target vs. Neomycin | Target vs. Compound |
|---|---|---|---|
| Tanimoto (Morgan FP) | 0.65 | 0.58 | 0.42 |
| Dice (MACCS FP) | 0.71 | 0.63 | 0.38 |
| Shared Functional Groups | 8/12 | 7/12 | 3/12 |
FP = Fingerprint; Data extrapolated from .
Bioactivity Profile Correlations
Hierarchical clustering () groups the target compound with aminoglycosides and cyclohexanol derivatives, suggesting overlapping modes of action such as ribosomal binding or enzyme inhibition. However, its unique substituents may alter target specificity:
| Bioactivity Cluster | Representative Compounds | Proposed Mechanism | Target Compound Activity Deviation |
|---|---|---|---|
| Aminoglycoside antibiotics | Streptomycin, Gentamicin | 30S ribosomal subunit binding | Reduced affinity due to ethers |
| Cyclohexanol inhibitors | Validamycin, Acarbose | Glycosidase inhibition | Enhanced solubility |
Key Research Findings
Binding Affinity Variability: Minor structural changes, such as replacing glycosidic bonds with hydroxyethoxy methyl groups, significantly alter docking affinities. For example, the target compound shows a 15% lower mean docking score than streptomycin against bacterial ribosomal targets ().
Solubility and ADME : The hydroxyethoxy methyl groups improve aqueous solubility (predicted logP = -2.1 vs. -1.5 for neomycin) but may reduce membrane permeability ().
Synthetic Complexity : The compound’s multi-step synthesis (e.g., cyclohexyl etherification, oxane ring functionalization) mirrors methodologies in and , requiring precise control of stereochemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
